molecular formula C12H8F3N3O2S B2947766 1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-63-8

1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2947766
CAS No.: 318284-63-8
M. Wt: 315.27
InChI Key: UVCYMXSFJVZRJK-UHFFFAOYSA-N
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Description

1-Methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 1036400-85-7) is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a phenylsulfonyl moiety at position 5, and a nitrile group at position 4. Its molecular formula is C₁₃H₁₀F₃N₃O₂S, with a molecular weight of 329.30 g/mol . The phenylsulfonyl group enhances stability and electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance.

Properties

IUPAC Name

5-(benzenesulfonyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2S/c1-18-11(9(7-16)10(17-18)12(13,14)15)21(19,20)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCYMXSFJVZRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C12H8F3N3O2S
  • Molecular Weight : 301.27 g/mol
  • CAS Number : 318469-22-6
  • IUPAC Name : this compound

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. A study synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, some of which demonstrated moderate antifungal efficacy against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds 6a, 6b, and 6c showed over 50% inhibition at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The synthesis of novel pyrazole derivatives has been linked to anti-inflammatory activity. For instance, studies have shown that certain pyrazoles can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent investigations into pyrazole derivatives reveal potential anticancer properties. Some compounds have been tested for their ability to induce apoptosis in cancer cell lines. The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell TypeInhibition Rate (%)Reference
Compound 6aAntifungalGibberella zeae>50% at 100 µg/mL
Compound XAnti-inflammatoryHuman cell linesSignificant
Compound YAnticancerHeLa cellsInduced apoptosis

Detailed Research Findings

  • Antifungal Efficacy : The synthesized N-(substituted pyridinyl) derivatives exhibited varying degrees of antifungal activity, particularly against Gibberella zeae, suggesting that structural modifications can enhance bioactivity.
  • Mechanism of Action : The anti-inflammatory mechanisms of pyrazoles often involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Cellular Studies : In vitro studies using HeLa cells demonstrated that certain pyrazole derivatives could significantly reduce cell viability, indicating potential for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their structural versatility. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : 1-Methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Phenylsulfonyl C₁₃H₁₀F₃N₃O₂S 329.30 High stability, electron-withdrawing sulfonyl group, medicinal applications
1-Methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile 4-(2-Pyridinyl)piperazino C₁₅H₁₅F₃N₆ 336.32 Piperazine moiety enhances solubility; potential CNS activity
1-Methyl-5-(4-methylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile 4-Methylpiperazino C₁₁H₁₄F₃N₅ 273.26 Compact substituent improves pharmacokinetics
1-Methyl-5-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Morpholin-4-yl C₁₀H₁₁F₃N₄O 260.22 Oxygen in morpholine enhances polarity; metabolic stability
5-Amino-1-{2-[(1-methyltetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole-thio propanoyl C₁₆H₁₄N₆OS 355.10 (M+H) Tetrazole introduces hydrogen-bonding potential; antimicrobial activity
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) 2,6-Dichloro-4-(trifluoromethyl)phenyl + sulfinyl C₁₂H₄Cl₂F₆N₄OS 437.15 Sulfinyl group enhances insecticidal activity; broad-spectrum use

Key Comparative Insights

Electronic and Steric Effects: The phenylsulfonyl group in the target compound provides strong electron-withdrawing effects, stabilizing the pyrazole core and influencing reactivity . In contrast, piperazinyl (e.g., C₁₅H₁₅F₃N₆) or morpholino (C₁₀H₁₁F₃N₄O) substituents introduce basic nitrogen or oxygen atoms, enhancing solubility and modulating target interactions . Fipronil’s sulfinyl group (vs. sulfonyl in the target compound) is more reactive, contributing to its insecticidal activity by interacting with GABA receptors .

Biological Activity :

  • The target compound’s phenylsulfonyl group may favor interactions with enzymes (e.g., kinases or proteases), while piperazine-containing analogs (e.g., C₁₅H₁₅F₃N₆) are often explored for neurological targets due to their blood-brain barrier permeability .
  • Fipronil ’s dichlorophenyl and sulfinyl groups are critical for insecticidal efficacy, whereas the absence of these groups in the target compound limits its pesticidal utility .

Synthetic Accessibility :

  • The target compound likely involves sulfonylation reactions, while triazole-pyrazole hybrids (e.g., C₁₉H₁₄N₆) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group increases lipophilicity across all analogs. However, morpholino (C₁₀H₁₁F₃N₄O) and piperazino substituents reduce logP values compared to the hydrophobic phenylsulfonyl group . Metabolic Stability: Sulfonyl groups resist oxidation, whereas sulfinyl groups (as in fipronil) are prone to metabolic degradation .

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